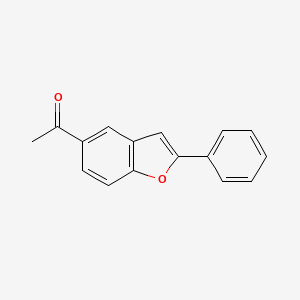
Ethanone, 1-(2-phenyl-5-benzofuranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylbenzofuran-5-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylbenzofuran-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the use of 2,4-dihydroxy-5-iodoacetophenone, which undergoes a reaction with phenylacetylene in the presence of palladium chloride (PdCl2), triphenylphosphine (PPh3), copper iodide (CuI), and potassium carbonate (K2CO3) in a dimethylformamide (DMF)-water mixture under an argon atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylbenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(2-Phenylbenzofuran-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Phenylbenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that include binding to enzymes or receptors, leading to changes in cellular processes. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
1-(6-Hydroxy-2-phenylbenzofuran-5-yl)ethanone: This compound has a hydroxyl group at the 6-position, which can influence its reactivity and biological activity.
5-Phenyl-1-benzofuran-2-yl derivatives: These compounds have variations in the phenyl and benzofuran rings, affecting their chemical properties and applications.
Uniqueness: 1-(2-Phenylbenzofuran-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Biological Activity
Ethanone, 1-(2-phenyl-5-benzofuranyl)-, also known as 1-(2-phenylbenzofuran-5-yl)ethanone, is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
Ethanone, 1-(2-phenyl-5-benzofuranyl)- has a molecular formula of C15H12O and a molecular weight of approximately 224.26 g/mol. Its structure features a benzofuran moiety attached to a phenyl group, which contributes to its reactivity and biological properties. The compound's structural uniqueness places it within a class of compounds known for diverse biological activities, including anticancer and anti-inflammatory effects.
The biological activity of Ethanone, 1-(2-phenyl-5-benzofuranyl)- is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that benzofuran derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, studies have shown that certain derivatives of benzofuran effectively inhibit cancer cell proliferation by targeting enzymes involved in cell cycle regulation .
Anticancer Properties
Several studies have demonstrated the anticancer potential of benzofuran derivatives, including Ethanone, 1-(2-phenyl-5-benzofuranyl)-. For example:
- Apoptosis Induction : Research has indicated that benzofuran compounds can induce apoptosis in leukemia cell lines such as K562 and MOLT-4. The most potent derivatives showed IC50 values as low as 0.1 mM against these cell lines while exhibiting minimal toxicity towards normal cells .
- Selective Toxicity : In comparative studies, certain benzofuran derivatives exhibited selective toxicity towards cancer cells without affecting non-cancerous cells, indicating their potential as targeted therapeutic agents .
Anti-inflammatory Effects
Ethanone derivatives have also been linked to anti-inflammatory activities. The presence of specific functional groups within the benzofuran structure enhances the compound's ability to modulate inflammatory pathways. This property is crucial for developing new anti-inflammatory medications that could mitigate chronic inflammation-related diseases .
Case Studies and Research Findings
A variety of studies have explored the biological activities of Ethanone and its derivatives:
Applications in Medicinal Chemistry
Ethanone, 1-(2-phenyl-5-benzofuranyl)- serves as a valuable building block in the synthesis of more complex bioactive molecules. Its applications span across various fields:
Properties
CAS No. |
121045-41-8 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(2-phenyl-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C16H12O2/c1-11(17)13-7-8-15-14(9-13)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
NGCOHFYXQBVSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















